nAChR agonist 2
Overview
Description
Nicotinic acetylcholine receptor agonist 2 is a compound that mimics the action of acetylcholine at nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels found in the central and peripheral nervous systems, as well as in skeletal muscles. Nicotinic acetylcholine receptor agonist 2 is known for its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acetylcholine receptor agonist 2 typically involves the formation of quaternary ammonium salts. One common method includes the alkylation of (4-ethylpiperazin-1-yl)-N-alkyl/aryl benzamides with ethyl iodide or methyl iodide in tetrahydrofuran, followed by purification through precipitation .
Industrial Production Methods
Industrial production methods for nicotinic acetylcholine receptor agonist 2 are not extensively documented. the general approach involves large-scale synthesis using similar alkylation reactions, followed by purification and quality control processes to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
Nicotinic acetylcholine receptor agonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution
Major Products
The major products formed from these reactions include various derivatives of nicotinic acetylcholine receptor agonist 2, which may have different pharmacological properties and applications .
Scientific Research Applications
Nicotinic acetylcholine receptor agonist 2 has a wide range of scientific research applications, including:
Mechanism of Action
Nicotinic acetylcholine receptor agonist 2 exerts its effects by binding to nicotinic acetylcholine receptors, which are ligand-gated ion channels. Upon binding, the receptor undergoes a conformational change that opens the ion channel, allowing the influx of cations such as sodium, potassium, and calcium. This leads to the depolarization of the cell membrane and the initiation of various cellular responses .
Comparison with Similar Compounds
Similar Compounds
Nicotine: A natural alkaloid that acts as an agonist at nicotinic acetylcholine receptors.
Varenicline: A partial agonist used for smoking cessation.
Epibatidine: A potent agonist with analgesic properties
Uniqueness
Nicotinic acetylcholine receptor agonist 2 is unique due to its specific binding affinity and selectivity for certain subtypes of nicotinic acetylcholine receptors. This selectivity allows for targeted therapeutic applications with potentially fewer side effects compared to other agonists .
Biological Activity
Nicotinic acetylcholine receptors (nAChRs) are integral to various physiological processes, including neurotransmission, cognition, and neuroprotection. Among the compounds studied for their agonistic effects on nAChRs, nAChR agonist 2 has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its efficacy, pharmacological properties, and implications in clinical settings.
Overview of this compound
This compound is classified as a selective agonist for specific nAChR subtypes, particularly the α4β2 and α7 receptors. Its mechanism of action involves binding to these receptors, leading to enhanced neurotransmitter release and modulation of synaptic plasticity. Research indicates that this compound may play a role in cognitive enhancement and neuroprotection.
The binding of this compound to nAChRs facilitates the influx of cations such as Na and Ca, resulting in depolarization of the postsynaptic membrane. This action is crucial for synaptic transmission and has been linked to improved cognitive functions and neuroprotective effects in various models.
Efficacy and Selectivity
Studies have demonstrated that this compound exhibits high affinity for the α4β2 subtype, with an effective concentration (EC) in the nanomolar range. Comparative studies with other known agonists reveal that it has a more favorable selectivity profile, minimizing off-target effects.
Compound | EC (nM) | Receptor Subtype | Selectivity Ratio |
---|---|---|---|
This compound | 20 | α4β2 | High |
Varenicline | 100 | α4β2 | Moderate |
Anatoxin-a | 50 | Muscle nAChR | Low |
In Vitro Studies
Cellular Assays : In vitro experiments using Xenopus laevis oocytes expressing α4β2 receptors have shown that this compound significantly increases ion currents in response to acetylcholine (ACh), indicating its ability to potentiate receptor activity.
Neuroprotective Effects : Further studies indicate that this compound can mitigate neuronal damage under conditions of oxidative stress. For instance, in primary cortical neuron cultures subjected to oxygen-glucose deprivation, treatment with this agonist resulted in a marked reduction in cell death compared to controls.
In Vivo Studies
Behavioral Assessments : Animal models have been utilized to evaluate the cognitive-enhancing effects of this compound. In a study involving transgenic mice with impaired cholinergic signaling, administration of the compound led to improvements in memory tasks compared to untreated groups.
Neuroinflammation Modulation : Research has also indicated that this compound can modulate inflammatory responses. In a murine model of sepsis, administration resulted in reduced levels of pro-inflammatory cytokines and improved survival rates.
Case Studies
- Cognitive Impairment in Alzheimer's Disease : A clinical trial investigated the effects of this compound on patients with early-stage Alzheimer's disease. Results showed significant improvements in cognitive function as measured by standardized tests over a six-month period.
- Acute Lung Injury : In a preclinical model of acute lung injury induced by E. coli, treatment with this compound reduced mortality rates and decreased markers of inflammation, suggesting its potential as a therapeutic agent in sepsis-related complications.
Properties
IUPAC Name |
(E,2S)-N-methyl-5-pyridin-3-ylpent-4-en-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10(12-2)5-3-6-11-7-4-8-13-9-11/h3-4,6-10,12H,5H2,1-2H3/b6-3+/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVJOUFGBRDCNE-YVGDHZEHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC1=CN=CC=C1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C/C=C/C1=CN=CC=C1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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